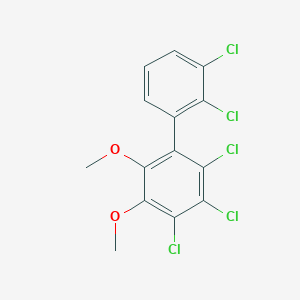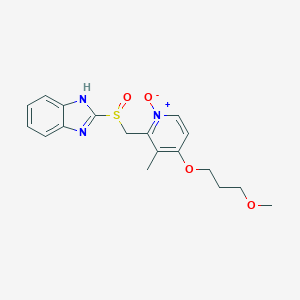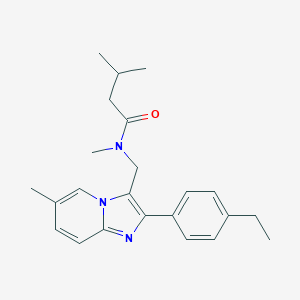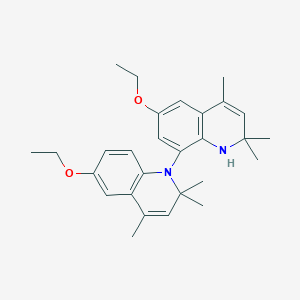
Nortropina
Descripción general
Descripción
Es un intermedio en la descomposición y reacción de la tropina para producir ácido succínico . Este compuesto se utiliza principalmente en la investigación científica y tiene diversas aplicaciones en química, biología y medicina.
Aplicaciones Científicas De Investigación
El Clorhidrato de Nortropeno tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de otros compuestos y en química analítica para detectar y cuantificar varias sustancias
Biología: Se emplea en estudios que involucran reacciones enzimáticas y vías metabólicas.
Industria: Se utiliza en la producción de diversos productos químicos y como reactivo en procesos industriales.
Mecanismo De Acción
El mecanismo de acción del Clorhidrato de Nortropeno implica su interacción con objetivos moleculares y vías específicas:
Objetivos Moleculares: El compuesto interactúa con enzimas y receptores, influyendo en su actividad.
Vías Involucradas: Participa en vías metabólicas, lo que lleva a la formación de varios metabolitos e intermediarios.
Análisis Bioquímico
Biochemical Properties
Nortropine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of tropane alkaloids like Nortropine is best documented on the molecular genetic and biochemical level from solanaceous species . There are currently gaps in the knowledge of enzyme structure-function relationships and how they influence tropane alkaloid biosynthesis .
Cellular Effects
It is known that tropane alkaloids have evolved as a response to nature’s biotic and abiotic forces .
Molecular Mechanism
The molecular mechanism of Nortropine is complex and involves several interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A method has been described which allows both the quantification of nortropane alkaloids and the determination of their natural abundance .
Metabolic Pathways
Nortropine is involved in several metabolic pathways. An important route for the detoxification of tropane alkaloids like Nortropine involves N-demethylation to the nor-compounds followed by further degradation .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La preparación del Clorhidrato de Nortropeno implica un tratamiento de dos pasos del perclorato de 8-bencil-nortropan-3-ona con hidrógeno activado catalíticamente. El método incluye:
- Pre-hidrogenación del perclorato de 8-bencil-nortropan-3-ona en una suspensión acuosa a presión atmosférica y temperatura ambiente utilizando un catalizador de paladio.
- Recuperación del catalizador por filtración, seguida del paso del filtrado a través de un intercambiador de aniones.
- Rotación turbulenta de la solución alcalina que reacciona con hidrógeno activado por níquel Raney a presión atmosférica y temperatura ambiente a 100-1500 rotaciones por minuto .
Métodos de Producción Industrial: La producción industrial del Clorhidrato de Nortropeno sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para la eficiencia económica y ambiental, asegurando un alto rendimiento y pureza del compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones: El Clorhidrato de Nortropeno experimenta diversas reacciones químicas, incluyendo:
Reducción: El compuesto se puede reducir en condiciones específicas para producir diferentes productos.
Sustitución: El Clorhidrato de Nortropeno puede participar en reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos.
Reactivos y Condiciones Comunes:
Oxidación: Los radicales nitroxi se forman usando agentes oxidantes o aplicando un potencial eléctrico.
Reducción: Se utilizan catalizadores como paladio o níquel Raney en las reacciones de reducción
Sustitución: Se pueden utilizar varios reactivos dependiendo del producto de sustitución deseado.
Principales Productos Formados:
Oxidación: Formación de radicales nitroxi.
Reducción: Varias formas reducidas del compuesto.
Sustitución: Diferentes derivados sustituidos del Clorhidrato de Nortropeno.
Comparación Con Compuestos Similares
El Clorhidrato de Nortropeno es único en comparación con otros compuestos similares debido a su estructura y reactividad específicas:
Propiedades
IUPAC Name |
(1S,5R)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROJVSOIIWHLCQ-VPEOJXMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538-09-0 | |
| Record name | endo nortropine base | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, (3-endo) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of nortropine?
A1: Nortropine has a molecular formula of C7H13NO and a molecular weight of 127.186 g/mol.
Q2: What spectroscopic techniques are used to characterize nortropine?
A: Nortropine can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) [, ], Infrared Spectroscopy (IR) [], and Mass Spectrometry (MS) [, ]. These techniques provide information about its structure, functional groups, and fragmentation patterns.
Q3: How do structural modifications of nortropine affect its biological activity?
A: Modifications to the nortropine scaffold, such as esterification with benzoic acid derivatives [], influence its pharmacological properties. For example, introducing different substituents on the benzene ring can alter its binding affinity to muscarinic receptors []. The addition of an N-ethyl-nortropine-benzhydrylether moiety has been investigated for potential use in treating drug-induced extrapyramidal hyperkinetic reactions [].
Q4: Can you elaborate on the structure-activity relationship of nortropine derivatives as muscarinic receptor antagonists?
A: Research into nortropine esters, specifically benzilic acid nortropine esters [], highlights the impact of structural modifications on their anticholinergic activity. The quaternization of these esters results in configurational isomers with varying pharmacological profiles.
Q5: How is nortropine used in electrochemistry?
A: Nortropine serves as a precursor for synthesizing nortropine-N-oxyl (NNO) [, , , , ], a highly active nitroxyl radical used as an electrocatalyst. NNO exhibits superior catalytic activity compared to TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) in the electro-oxidation of alcohols [, , ] and amines [, ] under physiological conditions.
Q6: What is known about the bacterial metabolism of nortropine?
A: Studies using Pseudomonas strain AT3 [, , ] have provided insights into nortropine degradation. The pathway involves the removal of the methyl group from tropine to form nortropine, which is further catabolized via 6-hydroxycyclohepta-1,4-dione. Interestingly, while tropine dehydrogenase is induced by growth on tropine, it is not directly involved in tropine's catabolic pathway [].
Q7: What is the role of kinetic isotope effects in understanding nortropine degradation?
A: Kinetic isotope effects (KIEs) have been instrumental in elucidating the mechanism of C-N bond cleavage during nortropine degradation by Pseudomonas AT3 []. The inverse 15N KIE observed suggests that C-N bond rupture, not the cytochrome P450 monooxygenase-catalyzed hydrogen abstraction, is the rate-limiting step in this pathway [].
Q8: How is nortropine quantified in biological samples?
A: Gas chromatography coupled with isotope ratio mass spectrometry (GC-IRMS) is a valuable tool for quantifying nortropine, especially when analyzing the natural abundance of 15N []. Derivatization techniques, such as converting nortropine into its ethylcarbamate ester, are employed to improve its volatility and suitability for GC analysis [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


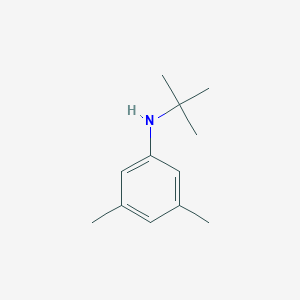

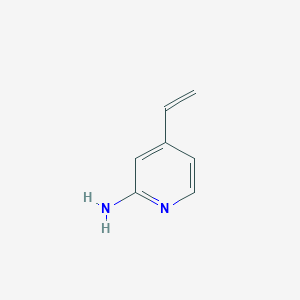

![1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione](/img/structure/B26622.png)
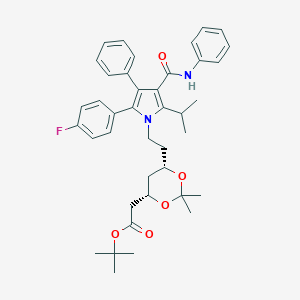
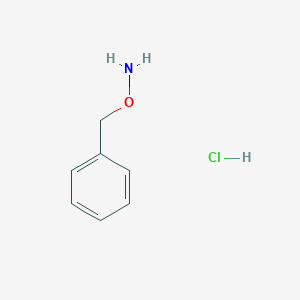
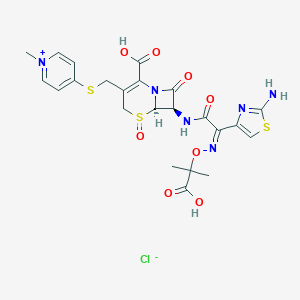
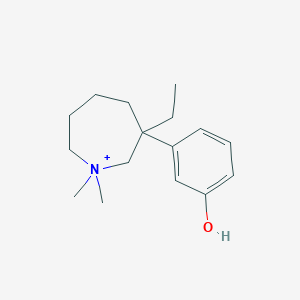
![5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide](/img/structure/B26634.png)
